3-Iodo-5-nitrobenzonitrile
CAS No.: 49674-30-8
Cat. No.: VC6635434
Molecular Formula: C7H3IN2O2
Molecular Weight: 274.017
* For research use only. Not for human or veterinary use.

CAS No. | 49674-30-8 |
---|---|
Molecular Formula | C7H3IN2O2 |
Molecular Weight | 274.017 |
IUPAC Name | 3-iodo-5-nitrobenzonitrile |
Standard InChI | InChI=1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H |
Standard InChI Key | UEPUKJLGQKVRQM-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1[N+](=O)[O-])I)C#N |
Chemical Identity and Structural Features
3-Iodo-5-nitrobenzonitrile (C₇H₃IN₂O₂) belongs to the benzonitrile family, featuring a cyano group (-CN) at position 1, an iodine substituent at position 3, and a nitro group (-NO₂) at position 5. Its molecular weight is 289.97 g/mol. The iodine atom contributes significant steric bulk and polarizability, while the electron-withdrawing nitro and cyano groups influence its reactivity and solubility .
Key structural attributes:
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Electron-deficient aromatic system: The nitro and cyano groups create a π-deficient ring, making the compound susceptible to nucleophilic substitution at the iodine position.
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Halogen bonding potential: The iodine atom can participate in halogen bonding, a property leveraged in crystal engineering and supramolecular chemistry .
Synthesis and Derivative Formation
Salt Formation and Solubility Enhancement
To improve aqueous solubility for pharmacological applications, 3-iodo-5-nitrobenzonitrile can form salts with amines or glucamines. The N-methylglucamine salt, for instance, achieves >20% w/v solubility in water, enabling parenteral formulations .
Table 1: Physicochemical Properties of 3-Iodo-5-Nitrobenzonitrile and Derivatives
Pharmacological Applications
Anthelmintic Activity
The structurally related compound 3-iodo-4-hydroxy-5-nitrobenzonitrile demonstrates potent activity against parasitic nematodes (e.g., Haemonchus contortus) and trematodes (e.g., Fasciola hepatica) . While direct data on 3-iodo-5-nitrobenzonitrile is sparse, its analog’s mechanism involves:
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Mitochondrial disruption: Inhibition of complex II (succinate dehydrogenase) in helminth electron transport chains.
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Neuromuscular paralysis: Modulation of glutamate-gated chloride channels .
Dosage and Efficacy (Analog Data):
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Ruminants: 0.025 g/kg body weight via intramuscular injection achieves >90% efficacy against Haemonchus spp. .
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Oral administration: 0.0125–0.025 g/kg in feedstuffs reduces liver fluke burden by 70–85% .
Regulatory and Industrial Status
As of 2025, 3-iodo-5-nitrobenzonitrile remains primarily a research compound. Its hydroxy-substituted analog (US3331738A) holds expired patent status, allowing generic veterinary use in the EU and US . Regulatory approval for human applications would require extensive Phase I–III trials addressing iodine-related thyroid interactions.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance selectivity for helminth vs. mammalian targets.
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Nanoformulations: Encapsulate in liposomes or dendrimers to improve bioavailability and reduce dosing frequency.
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Green Synthesis: Develop catalytic iodination methods using recyclable iodine sources (e.g., KI/Oxone systems).
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